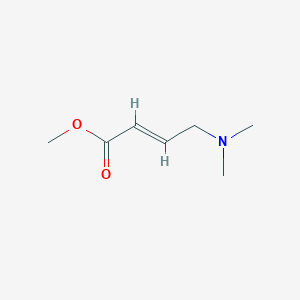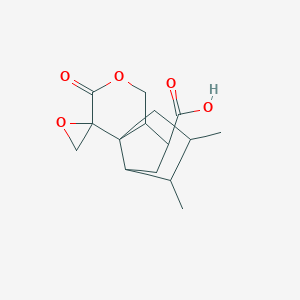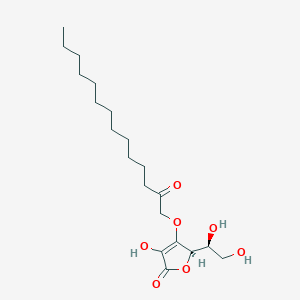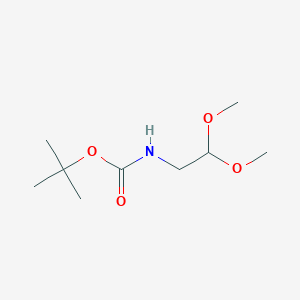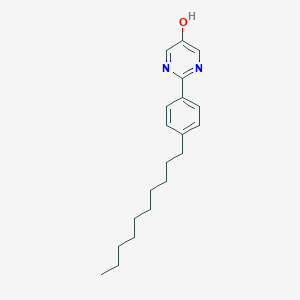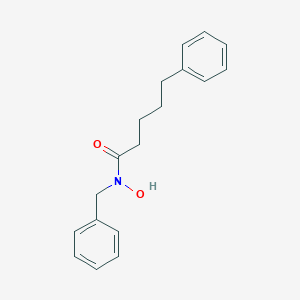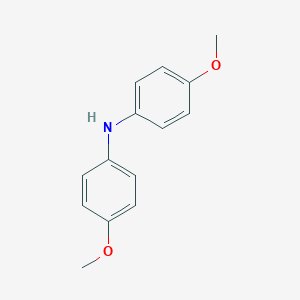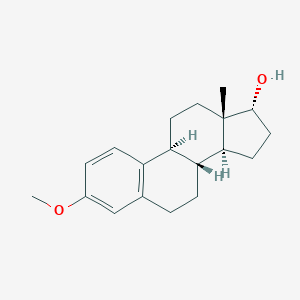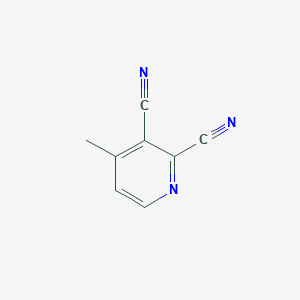
4-Methylpyridine-2,3-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylpyridine-2,3-dicarbonitrile, also known as M2DCN, is a heterocyclic compound with the chemical formula C7H4N4. It is a derivative of pyridine and is used in various scientific research applications due to its unique properties. M2DCN has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments are well documented.
Wirkmechanismus
The mechanism of action of 4-Methylpyridine-2,3-dicarbonitrile is not well understood. However, it has been suggested that this compound may act as a chelating agent, binding to metal ions and forming stable complexes. This compound has been shown to selectively bind to copper(II) ions, forming a 1:2 complex with a high binding constant.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that this compound can be toxic to cells at high concentrations. This compound has also been shown to induce oxidative stress in cells, leading to DNA damage and cell death.
Vorteile Und Einschränkungen Für Laborexperimente
4-Methylpyridine-2,3-dicarbonitrile has several advantages for use in lab experiments. It is readily available and relatively inexpensive. This compound is also stable under normal lab conditions and can be stored for long periods without degradation. However, this compound has some limitations for lab experiments. It is toxic to cells at high concentrations, which can limit its use in cell-based assays. This compound is also insoluble in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research involving 4-Methylpyridine-2,3-dicarbonitrile. One area of research could focus on the synthesis of new pyridine-based macrocycles using this compound as a precursor. These macrocycles could have potential applications in catalysis, molecular recognition, and drug delivery systems. Another area of research could focus on the development of new fluorescent probes for the detection of metal ions using this compound as a scaffold. Finally, more research is needed to understand the mechanism of action of this compound and its potential applications in coordination chemistry and other areas of research.
Conclusion:
In conclusion, this compound is a heterocyclic compound that has been used in various scientific research applications. It can be synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments are well documented. This compound has several potential applications in coordination chemistry, catalysis, molecular recognition, and drug delivery systems. Further research is needed to fully understand the potential of this compound in these areas.
Synthesemethoden
4-Methylpyridine-2,3-dicarbonitrile can be synthesized using different methods. One of the most common methods is the reaction of 2,3-dichloropyridine with potassium cyanide in the presence of a phase-transfer catalyst. The reaction occurs in a two-phase system of water and an organic solvent, such as toluene or dichloromethane. The resulting product is then purified through recrystallization or column chromatography. Other methods of synthesis include the reaction of 2,3-dichloropyridine with sodium cyanide in the presence of copper(I) iodide and the reaction of 2,3-dichloropyridine with sodium azide followed by treatment with sodium cyanide.
Wissenschaftliche Forschungsanwendungen
4-Methylpyridine-2,3-dicarbonitrile has been used in various scientific research applications, including as a precursor for the synthesis of other compounds, as a ligand in coordination chemistry, and as a fluorescent probe for the detection of metal ions. This compound has also been used in the synthesis of pyridine-based macrocycles, which have potential applications in catalysis, molecular recognition, and drug delivery systems.
Eigenschaften
CAS-Nummer |
157311-93-8 |
|---|---|
Molekularformel |
C8H5N3 |
Molekulargewicht |
143.15 g/mol |
IUPAC-Name |
4-methylpyridine-2,3-dicarbonitrile |
InChI |
InChI=1S/C8H5N3/c1-6-2-3-11-8(5-10)7(6)4-9/h2-3H,1H3 |
InChI-Schlüssel |
PASBXIWCOQQXDM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NC=C1)C#N)C#N |
Kanonische SMILES |
CC1=C(C(=NC=C1)C#N)C#N |
Synonyme |
2,3-Pyridinedicarbonitrile,4-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



